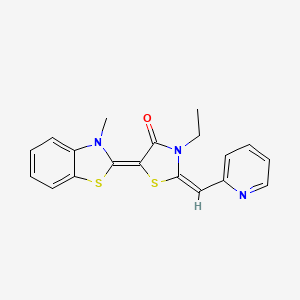
(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core with various substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazolidinone Core: This can be achieved through the cyclization of appropriate thioamide and α-halo carbonyl compounds.
Substitution Reactions: Introduction of the benzothiazole and pyridine moieties can be done via nucleophilic substitution reactions.
Condensation Reactions: The final step often involves condensation reactions to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the benzothiazole ring.
Reduction: Reduction reactions could target the double bonds or the nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds like this can be used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Thiazolidinone derivatives are often studied for their antimicrobial properties.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry
Dye and Pigment Production: The compound’s structure suggests potential use in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which (2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one exerts its effects would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Benzothiazoles: Compounds with similar benzothiazole structures but different functional groups.
Pyridine Derivatives: Compounds featuring pyridine rings with various substituents.
Uniqueness
The uniqueness of (2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C19H17N3OS2 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17- |
InChI-Schlüssel |
UYFLAORTCSDPFM-LJPFBKGQSA-N |
Isomerische SMILES |
CCN1/C(=C\C2=CC=CC=N2)/S/C(=C\3/N(C4=CC=CC=C4S3)C)/C1=O |
Kanonische SMILES |
CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















